molecular formula C12H17NO B13602290 3-(2,6-Dimethylphenyl)morpholine

3-(2,6-Dimethylphenyl)morpholine

Cat. No.: B13602290
M. Wt: 191.27 g/mol
InChI Key: TZNOEYCQIPFBIH-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)morpholine typically involves the reaction of 2,6-dimethylphenylamine with morpholine under specific conditions. One common method is the Mannich reaction, where the amine reacts with formaldehyde and morpholine to form the desired product. The reaction is usually carried out in the presence of an acid catalyst at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3-(2,6-Dimethylphenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound with a simpler structure.

    2,6-Dimethylphenylamine: The aromatic amine precursor used in the synthesis.

    N-Substituted Morpholines: Compounds with various substituents on the nitrogen atom.

Uniqueness

3-(2,6-Dimethylphenyl)morpholine is unique due to the presence of both the morpholine ring and the 2,6-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)11-8-14-7-6-13-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

TZNOEYCQIPFBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2COCCN2

Origin of Product

United States

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